molecular formula C14H17N5O B2385555 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide CAS No. 1797223-84-7

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide

Cat. No.: B2385555
CAS No.: 1797223-84-7
M. Wt: 271.324
InChI Key: SIEIZUDAFZZGMQ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring, a methyl group, and a picolinamide moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Mechanism of Action

Target of Action

The primary target of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is the Enoyl-CoA hydratase, mitochondrial . This enzyme plays a crucial role in the metabolic process of fatty acid β-oxidation, which is responsible for breaking down fatty acids to produce energy.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic process of fatty acid β-oxidation

Biochemical Pathways

The compound affects the fatty acid β-oxidation pathway. This pathway is responsible for the breakdown of fatty acids, which are then used to produce energy. By inhibiting the Enoyl-CoA hydratase, the compound disrupts this pathway, potentially leading to a decrease in energy production .

Pharmacokinetics

The metabolism and excretion of the compound would likely involve enzymatic transformations and renal excretion, respectively .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific cell type and the metabolic state of the cell. In general, inhibition of the Enoyl-CoA hydratase could lead to a decrease in energy production, potentially affecting various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its target. Additionally, the presence of other metabolites could influence the compound’s efficacy by competing for the same target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)-6-methylpyrimidine with picolinic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free ball milling and mechanochemical methods have been explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide stands out due to its unique combination of a pyrimidine ring and picolinamide moiety, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and form stable complexes with metal ions makes it a valuable compound in both academic and industrial research .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEIZUDAFZZGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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